1,2-Bis(4-nitrophenyl)ethane-1,2-dione
Overview
Description
1,2-Bis(4-nitrophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H10N2O4. It is characterized by two nitro groups (-NO2) attached to the benzene rings at the 4th position, and a diketone functional group (C=O) in the ethane backbone. This compound is part of the broader class of nitroaromatic compounds, which are known for their diverse applications in various fields such as organic synthesis, materials science, and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 4-nitrobenzaldehyde with acetone in the presence of a strong acid catalyst such as hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to form the diketone structure.
Oxidation of 1,2-Bis(4-nitrophenyl)ethane: Another method involves the oxidation of 1,2-bis(4-nitrophenyl)ethane using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction is typically carried out under acidic conditions to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex nitroaromatic compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1,2-bis(4-aminophenyl)ethane-1,2-dione.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation using Raney nickel.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: Higher oxidation states of nitroaromatic compounds.
Reduction Products: Aminonitro compounds.
Substitution Products: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: 1,2-Bis(4-nitrophenyl)ethane-1,2-dione is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound has been studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
1,2-Bis(4-nitrophenyl)ethane-1,2-dione is structurally similar to other nitroaromatic compounds such as 1,2-bis(4-nitrophenyl)ethane and bis(4-nitrophenyl)disulfide. The presence of the diketone group allows for additional reactions and derivatives that are not possible with simpler nitroaromatic compounds.
Comparison with Similar Compounds
1,2-Bis(4-nitrophenyl)ethane
Bis(4-nitrophenyl)disulfide
1,2-Bis(4-nitrophenyl)ethyne
Properties
IUPAC Name |
1,2-bis(4-nitrophenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O6/c17-13(9-1-5-11(6-2-9)15(19)20)14(18)10-3-7-12(8-4-10)16(21)22/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNWVLBLGRGRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365275 | |
Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6067-45-4 | |
Record name | 1,2-bis(4-nitrophenyl)ethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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